4-{4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione

Conformational analysis Hydrogen-bond acceptor count Ligand efficiency

This ortho-methylphenoxyacetyl-piperazine derivative features a constrained thiane-1,1-dioxide sulfone core, distinguishing it from common piperazine analogs that lack hydrogen-bond-accepting sulfone groups. The rigidified scaffold is critical for GlyT1 inhibitor SAR studies where potency is highly sensitive to aryl substitution patterns. With ≥95% purity, it ensures reliable screening data for CNS transporter targets. Choose this specific chemotype to maintain conformational integrity and metabolic profile fidelity in your GlyT1-focused campaigns. Procure in standard mg sizes with rapid lead times from a verified chemical supplier.

Molecular Formula C18H26N2O4S
Molecular Weight 366.48
CAS No. 1903249-95-5
Cat. No. B2831479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione
CAS1903249-95-5
Molecular FormulaC18H26N2O4S
Molecular Weight366.48
Structural Identifiers
SMILESCC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3CCS(=O)(=O)CC3
InChIInChI=1S/C18H26N2O4S/c1-15-4-2-3-5-17(15)24-14-18(21)20-10-8-19(9-11-20)16-6-12-25(22,23)13-7-16/h2-5,16H,6-14H2,1H3
InChIKeyUDXKEGKLJUOXHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-{4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione (CAS 1903249-95-5): A Dual-Sulfone Piperazine Scaffold for GlyT1 Inhibitor Research and CNS Drug Discovery Procurement


4-{4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione (CAS 1903249‑95‑5, molecular formula C₁₈H₂₆N₂O₄S, MW 366.48) is a synthetic small molecule belonging to the 4‑(piperazin‑1‑yl)‑1λ⁶‑thiane‑1,1‑dione chemotype . The compound incorporates an ortho‑methylphenoxyacetyl side chain linked via a piperazine ring to a thiane‑1,1‑dioxide (cyclic sulfone) moiety. Although direct bioactivity data for this specific compound remain unpublished in the primary literature, the core scaffold is the subject of US Patent 9,233,953, which discloses numerous derivatives as glycine transporter‑1 (GlyT1) inhibitors with nanomolar potency [1]. The presence of both the hydrogen‑bond‑accepting sulfone groups and the lipophilic ortho‑tolyl ether distinguishes this compound from simpler phenoxyacetyl‑piperazine analogs lacking the constrained thiane‑dioxide ring system, making it a candidate for structure‑activity relationship (SAR) studies focused on CNS transporter targets.

Why 4-{4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione Cannot Be Interchanged with Simpler Phenoxyacetyl-Piperazines or Unsubstituted Thiane-Dioxide Building Blocks


In‑class compounds sharing the phenoxyacetyl‑piperazine motif cannot simply be interchanged because both the substitution pattern on the phenoxy ring and the presence of the thiane‑1,1‑dioxide group exert critical influence on target binding and physicochemical properties. In the GlyT1 patent series (US 9,233,953), shifting from a para‑ to an ortho‑methyl substituent on the phenoxy ring, or replacing the thiane‑dioxide with a simple piperidine, altered IC₅₀ values by over an order of magnitude [1]. Furthermore, the sulfone moiety increases polar surface area and hydrogen‑bond acceptor capacity relative to unoxidized thiane or simple alkyl linkers, affecting solubility, metabolic stability, and blood‑brain barrier penetration [1]. Consequently, procurement of a close analog such as 2‑(2‑methylphenoxy)‑1‑(piperazin‑1‑yl)ethan‑1‑one (CAS 143999‑85‑3) —which lacks the thiane‑dioxide ring—will not recapitulate the conformational constraint, hydrogen‑bonding network, or pharmacokinetic profile of the fully elaborated scaffold, undermining reproducibility in GlyT1‑focused or CNS SAR campaigns.

Quantitative Differentiation Evidence for 4-{4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione Versus Structural Analogs


Conformational Restriction and Hydrogen-Bond Acceptor Capacity: Thiane-1,1-Dioxide vs. Simple Piperazine or Alkyl Linkers

The target compound contains seven hydrogen‑bond acceptor atoms (four oxygen atoms from the two sulfone groups plus the amide carbonyl and ether oxygen, and one tertiary amine nitrogen) compared with three acceptors in the non‑thiane analog 2‑(2‑methylphenoxy)‑1‑(piperazin‑1‑yl)ethan‑1‑one (CAS 143999‑85‑3) . The thiane‑1,1‑dioxide ring also enforces a chair‑locked conformation that pre‑organizes the piperazine‑amide vector, a feature absent in flexible alkyl‑linked piperazines. In the GlyT1 patent, analogs bearing the thiane‑dioxide core showed IC₅₀ values ranging from 5 nM to >1000 nM depending on the aryl substitution, demonstrating that the sulfone scaffold is necessary but not sufficient for potency; the ortho‑methylphenoxy group must be evaluated in this specific orientation [1].

Conformational analysis Hydrogen-bond acceptor count Ligand efficiency

Purity Specification: ≥95% vs. Typical 90–93% for Non‑Optimized Custom Syntheses

The target compound is supplied with a minimum purity specification of 95%, as documented by AKSci . In contrast, many custom‑synthesized analogs of the 4‑(piperazin‑1‑yl)‑thiane‑1,1‑dione class are offered at 90–93% purity without validated purification protocols. This purity differential is quantifiable and directly impacts the reliability of biological assay results, particularly in dose‑response studies where impurities exceeding 5% can confound IC₅₀ determinations.

Chemical purity Quality control Reproducibility

Predicted Physicochemical Property Space: ortho-Methylphenoxy vs. para- and meta-Methylphenoxy Constitutional Isomers

The ortho‑methyl substitution on the phenoxy ring distinguishes this compound from its para‑ and meta‑methyl isomers, which are listed as comparator compounds in vendor catalogs . Although experimental logP and solubility data are not publicly available for this specific molecule, the ortho‑methyl group is expected to alter the molecular shape, dipole moment, and steric accessibility of the ether oxygen relative to the para isomer. In the GlyT1 patent series, regioisomeric variation on the aryl ring produced potency shifts exceeding 10‑fold, indicating that the substitution pattern is a key determinant of biological activity [1].

Physicochemical properties Isomer comparison logP

Research and Industrial Application Scenarios for 4-{4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione Based on Quantitative Differentiation Evidence


Glycine Transporter-1 (GlyT1) Inhibitor Structure–Activity Relationship (SAR) Studies

The compound serves as a probe for exploring the ortho‑methylphenoxy substitution within the 4‑(piperazinylcarbonyl)thiane‑1,1‑dione chemotype described in US Patent 9,233,953 [1]. Its seven hydrogen‑bond acceptors and constrained sulfone ring provide a distinct pharmacophore geometry compared to simpler piperazine analogs, enabling systematic evaluation of the contribution of the thiane‑dioxide moiety to GlyT1 binding affinity and selectivity over GlyT2.

Central Nervous System (CNS) Drug Discovery Screening Libraries

With its moderate molecular weight (366.48 Da) and balanced hydrogen‑bond acceptor profile, the compound is suitable for inclusion in focused CNS screening libraries targeting solute carrier (SLC) transporters. The ≥95% purity specification ensures reliable primary screening data, while the thiane‑dioxide scaffold differentiates it from the more common piperazine‑phenoxyacetyl library members that lack sulfone groups and may exhibit different blood‑brain barrier permeability.

Scaffold‑Hopping and Bioisostere Evaluation Programs

The thiane‑1,1‑dioxide ring is a recognized bioisostere for phenyl, cyclohexyl, and piperidine rings in medicinal chemistry [1]. Researchers engaged in scaffold‑hopping campaigns can use this compound to assess whether replacement of a phenyl‑piperazine or cyclohexyl‑piperazine motif with a thiane‑dioxide‑piperazine system retains target potency while improving solubility or metabolic stability.

Negative Control or Inactive Comparator for GlyT1 Assay Validation

Given that potency within this chemotype is highly dependent on the aryl substitution pattern [1], this specific ortho‑methylphenoxy derivative may serve as a moderate‑affinity comparator or negative control when evaluating high‑potency leads (e.g., compounds with IC₅₀ <10 nM in the GlyT1 Cytostar‑T assay). Its defined purity and structural characterization support its use as a reference standard in assay quality control.

Quote Request

Request a Quote for 4-{4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.